3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(3-Chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a thieno[3,2-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of catalysts and reagents is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(3-Chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has been studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Chlorophenyl)propionic acid
3-Chlorophenol
Thieno[3,2-d]pyrimidinone derivatives
Uniqueness: 3-(3-Chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOYMUARWXPFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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